molecular formula C9H12ClNO B1597682 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride CAS No. 66393-01-9

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride

Cat. No. B1597682
CAS RN: 66393-01-9
M. Wt: 185.65 g/mol
InChI Key: ZVQYIOOMWIVFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride (THIQOH) is an organic compound that belongs to the family of isoquinoline derivatives. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. THIQOH has a wide range of applications in the fields of biochemistry, pharmacology, and medical research. It is a useful tool for studying various biochemical and physiological processes, including signal transduction, enzyme kinetics, and receptor-ligand interactions.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives have garnered significant attention in therapeutic research due to their 'privileged scaffold' status, commonly found in nature. Initially recognized for their neurotoxicity, specific THIQ derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline were later identified as endogenous agents with potential for preventing Parkinsonism in mammals. The therapeutic scope of these derivatives spans across various domains, including cancer treatment, where the US FDA's approval of trabectedin for soft tissue sarcomas marks a significant milestone. THIQ derivatives have been synthesized and studied extensively for their therapeutic activities, showing promise as novel drug candidates for cancer, central nervous system disorders, and a range of infectious diseases such as malaria, tuberculosis, and HIV, thanks to their unique mechanisms of action (Singh & Shah, 2017).

Insights from 8-Hydroxyquinolines

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which share structural similarities with tetrahydroisoquinolines, demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of 8-HQ derivatives have attracted interest from various scientific disciplines, leading to the development of numerous potent lead compounds with high efficacy and low toxicity. These compounds have been synthesized with diverse pharmacological properties, such as anticancer, antiviral, and antibacterial activities, making them significant for drug development against multiple diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).

Exploration of Isoquinoline N-Oxide Alkaloids

Research on natural isoquinoline alkaloids and their N-oxides, derived from various plant species, has unveiled over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. The structure, origin, and biological activities of these alkaloids highlight their significance as a source of leads for drug discovery. Predictive analyses using software like PASS suggest new potential applications for these compounds, underscoring the role of isoquinoline N-oxides alkaloids in medicinal chemistry and drug development (Dembitsky, Gloriozova, & Poroikov, 2015).

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQYIOOMWIVFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372888
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66393-01-9
Record name 66393-01-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROBROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride
Reactant of Route 2
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride
Reactant of Route 3
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride
Reactant of Route 4
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride
Reactant of Route 5
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride
Reactant of Route 6
Reactant of Route 6
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.